(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one
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Overview
Description
(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one is a member of indoles.
Scientific Research Applications
Crystal Structures and Biological Activities
Spirooxindole derivatives, including spiro[indoline-3, 2'-oxolane]one compounds, are recognized for their significant presence in biologically active and pharmacologically relevant alkaloids. They have been utilized in antimicrobial and antitumor therapies and as inhibitors of the human NK1 receptor. Notably, they are found in alkaloids like horsifiline, spirotryprostatin, and elacomine. The structures of these compounds, including 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives, have been investigated in detail, revealing N-H···O hydrogen bonds and stabilization by intermolecular hydrogen bonds, indicating potential for diverse biochemical interactions (Sundar et al., 2011).
Synthesis Techniques and Applications
The synthesis of spirooxindole derivatives has been achieved through various methods, enhancing their accessibility for research and therapeutic applications. For example, the synthesis of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones via ring closure metathesis demonstrates the compound's versatility and potential for antimicrobial activity (Thadhaney et al., 2010). Furthermore, the synthesis of novel spiro dihydroquinoline-oxindoles using BF3 OEt2-promoted imino Diels–Alder cycloaddition signifies another method of producing these compounds, highlighting their wide-ranging synthesis capabilities (Kouznetsov et al., 2008).
Electrochemical Studies
Electrochemical studies of indole derivatives, such as the electrochemical oxidation of indole-3-acetic acid in acidic medium, provide insights into the chemical behavior and potential applications of spirooxindole derivatives. These studies reveal complex reaction pathways, offering clues to their chemical reactivity and potential for diverse applications (Hu & Dryhurst, 1993).
Green Synthesis Approaches
Environmentally friendly synthesis methods, such as ultrasound-promoted synthesis in water, demonstrate the commitment to sustainable practices in the creation of these compounds. This approach, applied to the synthesis of substituted spiro[indole-3,5'-[1,3]oxathiolanes, highlights the industry's effort towards greener chemistry (Dandia et al., 2010).
Properties
Molecular Formula |
C26H32INO4Si |
---|---|
Molecular Weight |
577.5 g/mol |
IUPAC Name |
(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enylspiro[indole-3,2'-oxolane]-2-one |
InChI |
InChI=1S/C26H32INO4Si/c1-6-14-28-22-12-7-18(27)16-21(22)26(25(28)30)17(2)24(23(32-26)13-15-29)33(4,5)20-10-8-19(31-3)9-11-20/h6-12,16-17,23-24,29H,1,13-15H2,2-5H3/t17-,23+,24-,26+/m1/s1 |
InChI Key |
BNLXUKYVVAMDQV-VEAPHASRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@]12C3=C(C=CC(=C3)I)N(C2=O)CC=C)CCO)[Si](C)(C)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1C(C(OC12C3=C(C=CC(=C3)I)N(C2=O)CC=C)CCO)[Si](C)(C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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